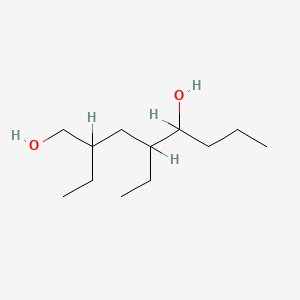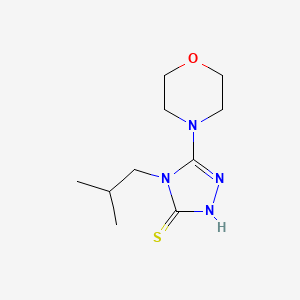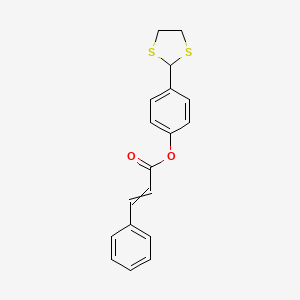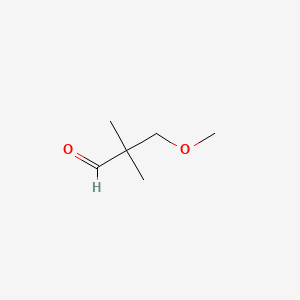
2,4-二乙基辛烷-1,5-二醇
描述
“2,4-Diethyloctane-1,5-diol” is a chemical compound with the molecular formula C12H26O2 . It is used in the preparation of thermosetting materials .
Molecular Structure Analysis
The molecular structure of “2,4-Diethyloctane-1,5-diol” consists of a carbon backbone with two ethyl groups attached at the 2nd and 4th carbon atoms, and hydroxyl groups (-OH) attached at the 1st and 5th carbon atoms . The exact mass of the molecule is 202.193280068 g/mol .
Physical And Chemical Properties Analysis
The molecular weight of “2,4-Diethyloctane-1,5-diol” is 202.33 g/mol . It has a density of 0.908g/cm3 . The boiling point is 279.2ºC at 760mmHg . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .
科学研究应用
皮肤科应用
研究表明,戊烷-1,5-二醇(一种与 2,4-二乙基辛烷-1,5-二醇结构相似的化合物)在皮肤科领域表现出巨大的潜力。它增强了活性物质的透皮吸收,作为一种有效的溶剂、吸水物质、抗菌剂和防腐剂。这使其成为皮肤科制剂中的宝贵成分,提高了常用药物制剂的功效和可用性。戊烷-1,5-二醇以其美观性、对皮肤和眼睛的低刺激性、低毒性和无异味而著称 (Faergemann 等人,2005)。
药物和化妆品增强剂
进一步的研究强调了戊烷-1,5-二醇相对于其他二醇(如丙二醇)在药物制剂中的优势。其功效、安全性、药物和化妆品特性以及抗菌谱和低毒性使其成为局部给药的理想物质。这些特性,加上其成本效益,突出了其在增强药物递送和制剂特性方面的效用 (Jacobsson Sundberg & Faergemann,2008)。
聚合物应用
二醇的应用延伸到聚合物领域,其中 2,4-二乙基-1,5-戊二醇等化合物被用作各种聚合材料的组分。这些二醇有助于提高聚合物的特性和性能,这些聚合物广泛应用于从粘合剂和涂料到复合材料和塑料的各个行业,展示了二醇在材料科学中的多功能性和重要性 (刘义军,2005)。
生物基化学品生产
从可再生资源中微生物生产二醇(如 1,4-丁二醇和 1,5-戊二醇)代表了重要的研究领域。这些二醇被认为是平台化学品,在化学品和燃料中具有广泛的应用。生物技术的发展使可再生材料能够有效地生物转化为有价值的二醇,有助于可持续化学品生产并减少对化石资源的依赖 (曾 & 萨布拉,2011)。
作用机制
安全和危害
“2,4-Diethyloctane-1,5-diol” is classified under the GHS07 hazard class . It has the hazard statement H319, which means it causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
生化分析
Biochemical Properties
2,4-Diethyloctane-1,5-diol plays a significant role in biochemical reactions due to its two hydroxyl groups. These groups can participate in hydrogen bonding and other interactions with enzymes, proteins, and other biomolecules. For instance, 2,4-Diethyloctane-1,5-diol can interact with enzymes involved in oxidation-reduction reactions, such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones . Additionally, it can form complexes with proteins through hydrogen bonding, influencing protein structure and function.
Cellular Effects
The effects of 2,4-Diethyloctane-1,5-diol on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2,4-Diethyloctane-1,5-diol has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . It can also impact cell signaling pathways by interacting with signaling proteins and receptors, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 2,4-Diethyloctane-1,5-diol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 2,4-Diethyloctane-1,5-diol can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Additionally, 2,4-Diethyloctane-1,5-diol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Diethyloctane-1,5-diol can change over time. The stability and degradation of 2,4-Diethyloctane-1,5-diol are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Diethyloctane-1,5-diol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 2,4-Diethyloctane-1,5-diol in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2,4-Diethyloctane-1,5-diol vary with different dosages in animal models. At low doses, 2,4-Diethyloctane-1,5-diol may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2,4-Diethyloctane-1,5-diol can result in toxic or adverse effects, including cellular damage and disruption of normal cellular processes.
Metabolic Pathways
2,4-Diethyloctane-1,5-diol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through oxidation-reduction reactions, where enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases play a crucial role . These metabolic pathways can lead to the formation of intermediate metabolites, which can further participate in other biochemical reactions. The presence of 2,4-Diethyloctane-1,5-diol can also affect the levels of other metabolites, influencing overall metabolic flux.
Transport and Distribution
The transport and distribution of 2,4-Diethyloctane-1,5-diol within cells and tissues are essential for its biochemical activity. It can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, 2,4-Diethyloctane-1,5-diol can interact with transporters and binding proteins that influence its localization and accumulation. The distribution of 2,4-Diethyloctane-1,5-diol within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 2,4-Diethyloctane-1,5-diol is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2,4-Diethyloctane-1,5-diol may be localized to the mitochondria, where it can participate in metabolic reactions and influence mitochondrial function. The localization of 2,4-Diethyloctane-1,5-diol can also affect its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
2,4-diethyloctane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-7-12(14)11(6-3)8-10(5-2)9-13/h10-14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKYZXPQXKTGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CC)CC(CC)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30915794 | |
| Record name | 2,4-Diethyloctane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30915794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94277-83-5 | |
| Record name | 2,4-Diethyl-1,5-octanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94277-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diethyloctane-1,5-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094277835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diethyloctane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30915794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diethyloctane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties and applications of 2,4-Diethyloctane-1,5-diol as described in the research?
A1: The research paper "Oligomers and polymers based on diethyloctanediols, processes for their preparation and their use" [] focuses on the utilization of 2,4-Diethyloctane-1,5-diol as a monomer in the production of oligomers and polymers. Specifically, the research highlights its use in creating polyesters for 2k-polyurethane lacquers. This suggests that the compound possesses properties suitable for polymerization and film formation, contributing to the desired characteristics of these lacquers.
Q2: How does the structure of 2,4-Diethyloctane-1,5-diol lend itself to its use in polymers?
A2: 2,4-Diethyloctane-1,5-diol possesses two hydroxyl (-OH) groups, making it a diol. These hydroxyl groups are reactive sites that can participate in polymerization reactions, forming ester linkages with suitable co-monomers. This ability to form linkages through its hydroxyl groups is crucial for its incorporation into polyester chains, ultimately contributing to the properties of the final polymer material, such as those found in 2k-polyurethane lacquers as mentioned in the research [].
Q3: Are there alternative uses for 2,4-Diethyloctane-1,5-diol based polymers besides lacquers?
A3: While the research focuses on lacquer applications, the paper also mentions that the oligomers and polymers derived from 2,4-Diethyloctane-1,5-diol can be used in the production of molding compounds and adhesives []. This suggests a broader potential for this compound in various material science applications beyond coatings, depending on the specific properties achieved through polymerization and formulation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)







